molecular formula C19H24N2O 2HCl B192758 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride CAS No. 108983-83-1

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

Cat. No.: B192758
CAS No.: 108983-83-1
M. Wt: 296.42 2x36.46
InChI Key: DJRDCMNGICGKGJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-(4-benzhydrylpiperazin-1-yl)ethanol dihydrochloride. This nomenclature reflects the compound's structural composition, incorporating a piperazine ring system substituted at the 4-position with a diphenylmethyl group and bearing an ethanol functionality at the 1-position. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's solubility and stability characteristics.

The molecular formula C19H24N2O · 2HCl provides essential information about the compound's atomic composition and stoichiometry. The base structure contains nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, with two additional hydrogen chloride molecules forming the dihydrochloride salt. This formulation results in a molecular weight of 369.33 grams per mole, which has been consistently reported across multiple analytical sources. The presence of the two nitrogen atoms within the piperazine ring system creates opportunities for protonation, explaining the formation of the stable dihydrochloride salt under appropriate conditions.

Alternative nomenclature systems recognize this compound under various designations, including 4-Benzhydryl-1-piperazineethanol Dihydrochloride and 2-(4-(Diphenylmethyl)piperazin-1-yl)ethanol Dihydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also recognized within pharmaceutical contexts as Cetirizine Related Compound B, highlighting its significance as a reference material in pharmaceutical analysis and quality control procedures.

Property Value Source Reference
Chemical Abstracts Service Number 108983-83-1
Molecular Formula C19H24N2O · 2HCl
Molecular Weight 369.33 g/mol
International Union of Pure and Applied Chemistry Name 2-(4-benzhydrylpiperazin-1-yl)ethanol dihydrochloride
Free Base Chemical Abstracts Service Number 10527-64-7

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRDCMNGICGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640999
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108983-83-1
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Benzhydryl Halides

The most common method involves reacting 1-piperazineethanol with benzhydryl halides (e.g., benzhydryl chloride or bromide) in aprotic solvents.

Procedure :

  • Reaction Setup :

    • 1-Piperazineethanol (1.0 equiv) is dissolved in anhydrous dichloromethane or toluene under nitrogen.

    • Benzhydryl chloride (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • Base Addition :

    • Triethylamine (2.0 equiv) or potassium carbonate (3.0 equiv) is introduced to scavenge HCl.

  • Reflux Conditions :

    • The mixture is heated to 40–60°C for 12–24 hours, monitored by TLC or HPLC.

  • Workup :

    • The organic layer is washed with water, dried over Na₂SO₄, and concentrated.

Yield : 85–90% for the free base.

Critical Parameters :

  • Solvent Polarity : Dichloromethane enhances reaction kinetics compared to toluene.

  • Temperature Control : Exceeding 60°C promotes N-oxide formation, reducing yield.

Acid-Catalyzed Dihydrochloride Formation

Hydrochloric Acid Treatment

The free base is converted to the dihydrochloride salt via protonation in acidic media.

Procedure :

  • Dissolution :

    • 4-(Diphenylmethyl)-1-piperazineethanol (1.0 equiv) is dissolved in dichloromethane or ethanol.

  • Acid Addition :

    • Concentrated HCl (2.2 equiv) is added slowly at 0°C to prevent exothermic decomposition.

  • Crystallization :

    • The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure.

    • The residue is recrystallized from ethanol/water (3:1) to afford white crystals.

Yield : 92–95%.

Purity : >99% by HPLC (λ = 254 nm).

Alternative Synthetic Routes

Reductive Amination

A two-step process involving imine formation and subsequent reduction:

  • Imine Synthesis :

    • Piperazine reacts with diphenylketone in ethanol at reflux (12 hours).

  • Reduction :

    • Sodium borohydride (2.0 equiv) is added to reduce the imine to the secondary amine.

  • Ethanolamine Coupling :

    • The amine intermediate is alkylated with 2-chloroethanol in DMF at 80°C.

Yield : 70–75% (over two steps).

Microwave-Assisted Synthesis

Accelerates reaction times by 4–6× compared to conventional heating:

Conditions :

  • Solvent: DMF

  • Temperature: 120°C

  • Time: 30 minutes

  • Catalyst: K₂CO₃ (2.0 equiv).

Yield : 88%.

Industrial-Scale Optimization

Cost-Effective Halide Selection

Bromide substrates (e.g., benzhydryl bromide) offer faster reaction rates than chlorides but are cost-prohibitive. Hybrid approaches use:

  • Chloroacetaldehyde Diethylacetal : Reduces raw material costs by 40% while maintaining 85% yield.

  • Recycling : Unreacted benzhydryl chloride is recovered via distillation (90% efficiency).

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.

  • Catalytic Systems : Zeolite catalysts enable HCl recycling, cutting waste by 30%.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks
¹H NMR (D₂O)δ 7.35–7.15 (m, 10H, Ar-H), 3.75 (t, J=6 Hz, 2H, CH₂O), 3.45 (s, 4H, Piperazine-H), 2.85 (t, J=6 Hz, 2H, CH₂N).
IR (KBr)3420 cm⁻¹ (O-H), 2800–2400 cm⁻¹ (N⁺-H), 1605 cm⁻¹ (C=C Ar).

Purity Assessment

Method Conditions Result
HPLC C18 column, 0.1% H₃PO₄/ACN (70:30), 1.0 mL/minRt = 6.2 min, purity 99.3%.

Challenges and Solutions

Byproduct Formation

  • Issue : N-Oxide derivatives form at >60°C.

  • Solution : Strict temperature control (<50°C) and nitrogen sparging.

Hygroscopicity

  • Issue : The dihydrochloride absorbs moisture, complicating storage.

  • Solution : Lyophilization yields a stable, non-hygroscopic powder .

Chemical Reactions Analysis

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and behavior .

Comparison with Similar Compounds

Diphenylmethyl-Substituted Piperazines

  • BRL 15572 Hydrochloride (CAS: 1173022-77-9): Structure: Features a 3-chlorophenyl group and a diphenylpropanol substituent on the piperazine ring . Function: Acts as a selective serotonin 5-HT1D receptor antagonist, contrasting with the antihistamine-related role of 4-(diphenylmethyl)-1-piperazineethanol dihydrochloride . Solubility: Less polar due to the monohydrochloride salt form and additional hydrophobic substituents.
  • Decloxizine Dihydrochloride (CAS: 13073-96-6): Structure: Contains a diphenylmethyl group linked via an ethoxyethanol chain . Function: Used as an antihistamine, aligning with the therapeutic category of the parent compound cetirizine. Structural differences in the side chain influence receptor binding specificity .

Thioxanthene-Modified Piperazines (Antipsychotics)

  • Flupentixol Dihydrochloride (CAS: 57149-08-3):
    • Structure : Incorporates a trifluoromethyl-thioxanthene group, conferring dopamine D1/D2 and α-adrenergic receptor antagonism .
    • Key Differences :
  • Solubility: Highly soluble in water (100 mg/mL) and ethanol (30 mg/mL) due to dihydrochloride salt and hydrophilic thioxanthene moiety .
  • Melting Point: Decomposes at 215–245°C, with variability depending on crystal size . Therapeutic Use: Antipsychotic, contrasting with the antihistamine-associated this compound.
  • Clopenthixol Dihydrochloride (CAS: 5372683):

    • Structure : Features a chlorothioxanthene group, enhancing dopamine receptor affinity .
    • Regulatory Status : Classified as a dopamine antagonist under FDA Unique Ingredient Identifier R3BMY435Z0, highlighting its divergent pharmacological profile compared to the cetirizine-related compound .

Aryl-Substituted Piperazines

  • 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (CAS: 53960-20-6):

    • Structure : Contains a trimethoxybenzyl group, increasing steric bulk and altering pharmacokinetics .
    • Function : Used as a coronary vasodilator (e.g., trimetazidine analog), differing from the CNS-focused applications of thioxanthene derivatives or antihistamines .
  • Naftopidil Dihydrochloride (CAS: 57149-08-3):

    • Structure : Includes a naphthyloxy-methyl group and methoxyphenyl substituent, enhancing α1-adrenergic receptor blockade .
    • Therapeutic Use : Treats benign prostatic hyperplasia, demonstrating functional diversity among piperazine dihydrochlorides .

Comparative Data Table

Compound Name CAS Number Key Substituents Pharmacological Target Solubility (Water) Therapeutic Use Reference
This compound 108983-83-1 Diphenylmethyl, ethanol Cetirizine impurity High (DMSO/water) Antihistamine synthesis
BRL 15572 Hydrochloride 1173022-77-9 3-Chlorophenyl, diphenylpropanol 5-HT1D receptor antagonist Moderate Serotonin research
Flupentixol Dihydrochloride 57149-08-3 Trifluoromethyl-thioxanthene D1/D2 dopamine, α-adrenergic 100 mg/mL Antipsychotic
Naftopidil Dihydrochloride 57149-08-3 Naphthyloxy-methyl, methoxyphenyl α1-adrenergic receptor Moderate BPH treatment
Decloxizine Dihydrochloride 13073-96-6 Diphenylmethyl, ethoxyethanol Histamine H1 receptor High Antihistamine

Research Findings and Key Contrasts

  • Structural Impact on Solubility: Dihydrochloride salts (e.g., flupentixol, 4-(diphenylmethyl)-1-piperazineethanol) exhibit higher aqueous solubility than monohydrochloride analogs like BRL 15572, critical for formulation stability .
  • Therapeutic Divergence: Despite shared piperazine-ethanol backbones, substituents dictate pharmacological targets—e.g., thioxanthene derivatives target dopamine receptors, while diphenylmethyl analogs align with antihistamine pathways .
  • Synthetic Challenges: The diphenylmethyl group in this compound requires precise chromatographic purification (normal phase, methanol/ammonium gradients), as noted in related syntheses .

Biological Activity

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24N2O·2HCl
  • CAS Number : 10527-64-7

This compound is characterized by a piperazine ring substituted with a diphenylmethyl group and an ethanol moiety, which contributes to its biological activity.

Target Receptors

The compound is believed to interact primarily with histamine H1 receptors , similar to other piperazine derivatives. This interaction can lead to various biochemical changes that influence physiological responses, particularly in allergic reactions and inflammation.

Biochemical Pathways

Through its receptor interactions, this compound may modulate several biochemical pathways:

  • Immune Response : By blocking histamine receptors, it can reduce symptoms associated with allergies.
  • Cell Signaling : It has been shown to influence pathways involving mitogen-activated protein kinases (MAPK), which are crucial for cellular responses to growth factors and stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed (over 70%) and minimally metabolized, with primary excretion occurring through urine (70-85%). This suggests a favorable bioavailability that may enhance its therapeutic efficacy.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and viral replication.

Anticancer Potential

The compound's anticancer properties have been explored in several studies. For instance, it has shown cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology. Its ability to induce apoptosis in malignant cells has been particularly noted .

Cardiac Activity

A notable study evaluated the cardiac effects of related compounds in isolated rat and guinea pig hearts. The results indicated that certain derivatives of this compound produced significant inotropic effects, enhancing cardiac contractility without substantial adverse effects .

CompoundInotropic Effect (Rat Hearts)Inotropic Effect (Guinea Pig Hearts)
Compound 1HighModerate
Compound 15ModerateLow

Dosage Effects in Animal Models

In animal models, dosage variations revealed that lower doses of the compound exhibited therapeutic benefits, while higher doses led to toxicity. This threshold effect underscores the importance of dosage optimization for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : Condensation of diphenylmethyl halide with 1-piperazineethanol under alkaline conditions (e.g., using NaOH or K₂CO₃) to form the base compound .
  • Step 2 : Acidification with hydrochloric acid to precipitate the dihydrochloride salt.
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixture) or column chromatography (normal phase, methanol/ammonium hydroxide gradients) .
  • Step 4 : Characterization using NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and elemental analysis to verify stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) to confirm diphenylmethyl (-CH(C₆H₅)₂) and piperazineethanol backbone .
  • Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+2H-Cl]⁺ adducts.
  • X-ray Diffraction (XRD) : For crystalline structure validation (if single crystals are obtainable) .

Q. How do environmental factors (pH, temperature) influence its stability during storage?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (pH 3–9 buffers, 25–40°C) with HPLC monitoring. The compound is prone to hydrolysis in strongly acidic/basic conditions due to the piperazine ring .
  • Thermal Stability : Store at 2–8°C in airtight, light-protected containers. TGA/DSC analysis can determine decomposition thresholds (>150°C typical for similar hydrochlorides) .

Advanced Research Questions

Q. What experimental strategies are used to investigate its receptor-binding mechanisms in neurological targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for dopamine or serotonin receptors (e.g., D₂/D₃ subtypes) .
  • Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess G-protein coupling efficacy .
  • Mutagenesis Studies : Identify critical binding residues (e.g., transmembrane domain residues) via site-directed mutagenesis .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area calculations .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., α₁-adrenergic receptors) .
  • ADMET Prediction : SwissADME or ADMETLab to assess metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) across studies .
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., EC₅₀ determination in triplicate) .
  • Orthogonal Validation : Confirm activity via unrelated methods (e.g., electrophysiology for ion channel targets) .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogenation of diphenylmethyl groups) to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace piperazine with morpholine or replace ethanol with propanol to assess backbone flexibility .
  • In Silico Screening : Virtual libraries (e.g., Enamine REAL Database) filtered for synthetic feasibility via retrosynthetic tools (e.g., AiZynthFinder) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Reactant of Route 2
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4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

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